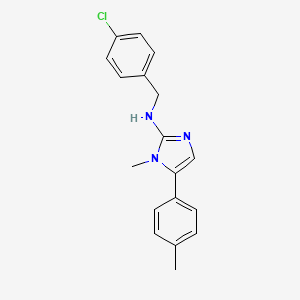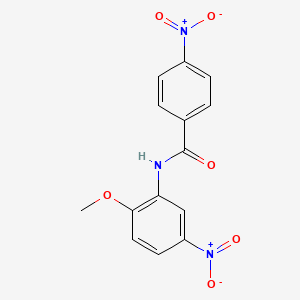![molecular formula C13H10BrClN2O3 B11563294 N'-[(E)-(5-bromofuran-2-yl)methylidene]-2-(4-chlorophenoxy)acetohydrazide](/img/structure/B11563294.png)
N'-[(E)-(5-bromofuran-2-yl)methylidene]-2-(4-chlorophenoxy)acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-[(E)-(5-bromofuran-2-yl)methylidene]-2-(4-chlorophenoxy)acetohydrazide is a chemical compound that belongs to the class of acetohydrazides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(5-bromofuran-2-yl)methylidene]-2-(4-chlorophenoxy)acetohydrazide typically involves the reaction of 5-bromofurfural with 2-(4-chlorophenoxy)acetohydrazide under reflux conditions. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, and is often catalyzed by an acid or base to facilitate the formation of the desired product. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the pure compound .
Industrial Production Methods
While specific industrial production methods for N’-[(E)-(5-bromofuran-2-yl)methylidene]-2-(4-chlorophenoxy)acetohydrazide are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and employing industrial purification techniques to ensure the compound’s purity and yield.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(5-bromofuran-2-yl)methylidene]-2-(4-chlorophenoxy)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the bromofuran ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents in solvents like ethanol or tetrahydrofuran.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a suitable catalyst or under reflux conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives of the original compound .
Scientific Research Applications
N’-[(E)-(5-bromofuran-2-yl)methylidene]-2-(4-chlorophenoxy)acetohydrazide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry research.
Mechanism of Action
The mechanism of action of N’-[(E)-(5-bromofuran-2-yl)methylidene]-2-(4-chlorophenoxy)acetohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial properties. Additionally, the compound’s structural features, such as the bromofuran and chlorophenoxy groups, may contribute to its ability to interact with biological macromolecules .
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-(4-chlorophenoxy)acetohydrazide
- N’-[(E)-(5-bromo-2-thienyl)methylidene]-2-(4-chlorophenoxy)acetohydrazide
- N’-[(E)-(5-bromo-2-fluorophenyl)methylidene]-2-(4-chlorophenoxy)acetohydrazide
Uniqueness
N’-[(E)-(5-bromofuran-2-yl)methylidene]-2-(4-chlorophenoxy)acetohydrazide is unique due to its specific combination of a bromofuran ring and a chlorophenoxy group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications. Its ability to undergo diverse chemical reactions and its potential biological activities further highlight its significance in scientific research .
Properties
Molecular Formula |
C13H10BrClN2O3 |
|---|---|
Molecular Weight |
357.58 g/mol |
IUPAC Name |
N-[(E)-(5-bromofuran-2-yl)methylideneamino]-2-(4-chlorophenoxy)acetamide |
InChI |
InChI=1S/C13H10BrClN2O3/c14-12-6-5-11(20-12)7-16-17-13(18)8-19-10-3-1-9(15)2-4-10/h1-7H,8H2,(H,17,18)/b16-7+ |
InChI Key |
GHFVZUMHILGYDA-FRKPEAEDSA-N |
Isomeric SMILES |
C1=CC(=CC=C1OCC(=O)N/N=C/C2=CC=C(O2)Br)Cl |
Canonical SMILES |
C1=CC(=CC=C1OCC(=O)NN=CC2=CC=C(O2)Br)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-chlorophenoxy)-N'-[(E)-(3,5-dibromo-2,4-dihydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11563215.png)
![N,N'-bis{4-[(1,3-dioxo-1,3-dihydro-2-benzofuran-5-yl)oxy]phenyl}-5-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzene-1,3-dicarboxamide](/img/structure/B11563218.png)
acetyl}hydrazinylidene)butanamide](/img/structure/B11563224.png)
![3-(3,4-Dimethoxyphenyl)-6-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B11563239.png)
![4-[(E)-({2-[(2-Bromophenyl)formamido]acetamido}imino)methyl]phenyl 2-chlorobenzoate](/img/structure/B11563243.png)
![O-{4-[(2-chlorophenyl)carbamoyl]phenyl} (4-bromophenyl)carbamothioate](/img/structure/B11563249.png)
![(3E)-N-(2,4-dichlorophenyl)-3-{2-[(2-nitrophenyl)carbonyl]hydrazinylidene}butanamide](/img/structure/B11563253.png)
![2-(2,4-dibromo-6-methoxyphenoxy)-N'-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide](/img/structure/B11563255.png)
![4-{[(4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl]amino}-N-(4-methoxyphenyl)benzenesulfonamide](/img/structure/B11563261.png)
![N-{(1E)-1-[4-(diethylamino)phenyl]-3-[(2E)-2-(4-hydroxybenzylidene)hydrazinyl]-3-oxoprop-1-en-2-yl}benzamide](/img/structure/B11563268.png)


![4-[(E)-[(2-{N'-[(E)-[4-(3-Methylbenzoyloxy)-3-nitrophenyl]methylidene]hydrazinecarbonyl}acetamido)imino]methyl]-2-nitrophenyl 3-methylbenzoate](/img/structure/B11563282.png)
![N-[3-(5-methoxy-1,3-benzoxazol-2-yl)phenyl]-4-(2-methylpropoxy)benzamide](/img/structure/B11563287.png)
